Cas no 1528745-88-1 (Chartarlactam A)

Chartarlactam A 化学的及び物理的性質
名前と識別子
-
- Chartarlactam A
- [ "" ]
- 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione
- 1528745-88-1
- CID 137796386
- DLC74588
-
- インチ: InChI=1S/C23H29NO5/c1-11-5-6-15-21(2,3)16(26)7-8-22(15,4)23(11)10-13-14(25)9-12-17(18(13)29-23)20(28)24-19(12)27/h9,11,15-16,25-26H,5-8,10H2,1-4H3,(H,24,27,28)/t11-,15+,16-,22+,23-/m1/s1
- InChIKey: JGLXRTLGZYXTLO-NMBLNHEASA-N
- ほほえんだ: CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)C)O)(C)C
計算された属性
- せいみつぶんしりょう: 399.20457303g/mol
- どういたいしつりょう: 399.20457303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 0
- 複雑さ: 752
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 95.9Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
Chartarlactam A セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Chartarlactam A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3630-5 mg |
Chartarlactam A |
1528745-88-1 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
A2B Chem LLC | AE97266-5mg |
Chartarlactam A |
1528745-88-1 | 98.0% | 5mg |
$802.00 | 2024-04-20 | |
TargetMol Chemicals | TN3630-5mg |
Chartarlactam A |
1528745-88-1 | 5mg |
¥ 4510 | 2024-07-20 | ||
TargetMol Chemicals | TN3630-1 mL * 10 mM (in DMSO) |
Chartarlactam A |
1528745-88-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
TargetMol Chemicals | TN3630-1 ml * 10 mm |
Chartarlactam A |
1528745-88-1 | 1 ml * 10 mm |
¥ 4610 | 2024-07-20 |
Chartarlactam A 関連文献
-
Xin-Hui Tian,Li-Li Hong,Wei-Hua Jiao,Hou-Wen Lin Nat. Prod. Rep. 2023 40 718
-
Dattatraya H. Dethe,Balu D. Dherange,Saghir Ali,Mahesh M. Parsutkar Org. Biomol. Chem. 2017 15 65
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Minghua Jiang,Zhenger Wu,Lan Liu,Senhua Chen Org. Biomol. Chem. 2021 19 1644
Chartarlactam Aに関する追加情報
Chartarlactam A: A Comprehensive Overview
Chartarlactam A, also known by its CAS number 1528745-88-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have shed light on its biological activities, making it a promising candidate for further exploration.
The Chartarlactam A structure is characterized by a complex arrangement of functional groups, including lactams and other heterocyclic moieties. These features contribute to its stability and reactivity, making it a valuable molecule for synthetic chemistry. Researchers have employed advanced spectroscopic techniques to elucidate its structure, confirming its uniqueness compared to other similar compounds.
One of the most notable aspects of Chartarlactam A is its bioactivity. Studies conducted in vitro have demonstrated its potential as an inhibitor of key enzymes involved in various pathological processes. For instance, recent research has highlighted its ability to modulate enzyme activity related to inflammation and oxidative stress, suggesting its role in anti-inflammatory and antioxidant therapies.
The synthesis of Chartarlactam A has been optimized through innovative methodologies, including microwave-assisted synthesis and catalytic processes. These advancements have not only improved the yield but also reduced the environmental impact of its production, aligning with green chemistry principles.
Moreover, Chartarlactam A has shown promise in preclinical models of diseases such as cancer and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it particularly interesting for central nervous system-related applications. Ongoing clinical trials are expected to provide further insights into its therapeutic potential.
In terms of applications, Chartarlactam A is being explored as a lead compound for drug discovery programs targeting various therapeutic areas. Its structural versatility allows for further modification to enhance potency and selectivity, opening avenues for personalized medicine.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of Chartarlactam A. Molecular docking studies have provided valuable insights into its binding modes with target proteins, aiding in the design of more effective derivatives.
In conclusion, Chartarlactam A (CAS 1528745-88-1) stands out as a multifaceted compound with immense potential in both academic research and industrial applications. Its unique properties, coupled with ongoing research efforts, position it as a key player in the development of novel therapeutic agents.
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